molecular formula C12H16N2O4S B1443650 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid CAS No. 1245915-17-6

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B1443650
CAS No.: 1245915-17-6
M. Wt: 284.33 g/mol
InChI Key: KJGIYQHOOUSNTN-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused thiazole and pyridine ring system

Biochemical Analysis

Biochemical Properties

6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . This interaction suggests that the compound could be useful in treating diseases related to inflammation and cell death.

Cellular Effects

The effects of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit potent anti-necroptotic activity in both human and mouse cellular assays . This activity indicates that the compound can modulate cell death pathways, potentially offering therapeutic benefits in conditions where cell death is dysregulated.

Molecular Mechanism

At the molecular level, 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester exerts its effects through specific binding interactions with biomolecules. It inhibits RIPK1 by binding to its active site, preventing the kinase from phosphorylating its substrates . This inhibition disrupts the necroptosis pathway, thereby reducing cell death and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that it maintains its anti-necroptotic activity over extended periods, although the exact duration of its stability and activity can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester vary with different dosages in animal models. At lower doses, the compound effectively inhibits necroptosis without causing significant toxicity. At higher doses, it can exhibit toxic effects, including liver damage and altered metabolic functions . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which metabolizes the compound into various metabolites . These interactions can affect metabolic flux and alter the levels of different metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported into cells, where it accumulates in specific compartments . This distribution pattern is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of 6,7-Dihydro-4H-thiazolo[4,5-c]pyridine-2,5-dicarboxylic acid 5-tert-butyl ester is primarily in the cytoplasm, where it interacts with its target proteins . The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid typically involves the condensation of appropriate thiazole and pyridine precursors. One common method includes the Thorpe–Ziegler reaction, followed by Iodine-catalyzed dehydrogenative condensation, oxidation of sulfide, and nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)13-9(19-8)10(15)16/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGIYQHOOUSNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
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5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
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5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
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5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Reactant of Route 5
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid
Reactant of Route 6
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5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid

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